Home > Products > Screening Compounds P124772 > 4-(Aminophenoxy)quinoline
4-(Aminophenoxy)quinoline -

4-(Aminophenoxy)quinoline

Catalog Number: EVT-8414899
CAS Number:
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Aminophenoxy)quinoline is a chemical compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features an amino group and a phenoxy substituent, contributing to its potential applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their roles in various therapeutic areas, including antimicrobial, antiviral, and anticancer activities.

Source

The synthesis and characterization of 4-(Aminophenoxy)quinoline have been explored in various studies, highlighting its significance in organic synthesis and medicinal chemistry. Research has focused on developing efficient synthetic routes and understanding the compound's properties and mechanisms of action.

Classification

4-(Aminophenoxy)quinoline can be classified as:

  • Chemical Class: Quinoline derivatives
  • Functional Groups: Amino group (-NH2), Phenoxy group (-O-C6H5)
  • IUPAC Name: 4-(Aminophenoxy)quinoline
Synthesis Analysis

Methods

The synthesis of 4-(Aminophenoxy)quinoline can be achieved through several methods, often involving the reaction of quinoline derivatives with phenolic compounds. Common synthetic strategies include:

  1. Friedländer Synthesis: This method involves the condensation of an aniline derivative with a carbonyl compound in the presence of an acid catalyst to form the quinoline structure.
  2. Multicomponent Reactions (MCRs): Recent advancements have utilized MCRs for synthesizing quinoline derivatives efficiently. These reactions typically involve aniline, aldehyde, and a ketone or other electrophiles under catalysis conditions .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst type to optimize yield and purity. For instance, using dimethyl sulfoxide as a solvent has shown favorable results in various quinoline syntheses .

Molecular Structure Analysis

Structure

The molecular structure of 4-(Aminophenoxy)quinoline consists of a quinoline ring system substituted at the 4-position with an aminophenoxy group. The structural formula can be represented as follows:

C13H10N2O\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}

Data

  • Molecular Weight: Approximately 226.24 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis conditions but typically falls within the range of similar quinoline derivatives.
Chemical Reactions Analysis

Reactions

4-(Aminophenoxy)quinoline can participate in various chemical reactions typical for quinolines, including:

  1. Electrophilic Aromatic Substitution: The amino group can act as a nucleophile, facilitating substitution reactions on the aromatic rings.
  2. Oxidation Reactions: The amino group can be oxidized to form nitro or other functional groups, expanding its chemical utility.

Technical Details

Reactions are often conducted under controlled conditions to prevent side reactions and ensure high selectivity towards desired products. For example, oxidation reactions may require specific oxidants like potassium permanganate or hydrogen peroxide .

Mechanism of Action

Process

The mechanism of action for compounds like 4-(Aminophenoxy)quinoline often involves interaction with biological targets such as enzymes or receptors. For instance:

  • Anticancer Activity: It may inhibit specific kinases involved in cancer cell proliferation or induce apoptosis through modulation of signaling pathways.
  • Antiviral Activity: The compound could interfere with viral replication processes by targeting viral enzymes or host cell pathways .

Data

Studies indicate that modifications on the quinoline scaffold can significantly affect biological activity, suggesting structure-activity relationships (SAR) are crucial for optimizing therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites on the amino group.
Applications

Scientific Uses

4-(Aminophenoxy)quinoline has potential applications in various fields:

  1. Medicinal Chemistry: As a lead compound for developing new anticancer or antiviral agents.
  2. Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.
  3. Pharmacological Research: Investigated for its biological activities, contributing to drug discovery efforts targeting different diseases.
Historical Context and Evolution of 4-Aminoquinoline-Based Therapeutics

Emergence of 4-Aminoquinoline Scaffolds in Antimalarial Drug Discovery

The therapeutic application of 4-aminoquinoline scaffolds originated in the 1930s with the pioneering work of Hans Andersag at I.G. Farbenindustrie, Eberfeld, who discovered chloroquine (chemical name: (RS)-N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine) in 1934 and patented it in 1937 [6] [9]. This discovery marked a watershed moment in antimalarial chemotherapy, as chloroquine demonstrated unprecedented efficacy against all Plasmodium species affecting humans (P. vivax, P. malariae, P. ovale), though notably excluding P. falciparum in later resistant strains [6] [2]. The molecular structure of 4-aminoquinolines features a quinoline ring system substituted with an amino group at the 4-position, a design that enables critical interactions with parasitic biomolecules [5] [7].

The mechanism of action involves selective accumulation in the acidic digestive vacuoles of intraerythrocytic Plasmodium parasites, where 4-aminoquinolines inhibit heme detoxification pathways. Specifically, these compounds form π-π stacking complexes with free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin crystals [5] [7]. This inhibition results in lethal accumulation of soluble heme, which generates oxidative stress through Fenton reactions, causing membrane damage and parasite death [5] [9]. The exceptional potency, affordability, and relative safety profile of chloroquine established 4-aminoquinolines as first-line antimalarials for over half a century, saving millions of lives globally [6] [9].

Following chloroquine, structural analogs were developed to optimize antimalarial properties. Amodiaquine (1940s) incorporated a Mannich base side chain (4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol), enhancing activity against some chloroquine-resistant strains but later associated with hepatotoxicity and agranulocytosis due to quinone-imine metabolite formation [6] [9]. Piperaquine (1960s), developed independently by Shanghai Pharmaceutical Industry Research and Rhône-Poulenc, featured a bisquinoline structure with improved tolerability and became widely used in China and Southeast Asia [6].

Table 1: Key Early 4-Aminoquinoline Antimalarials and Their Development Timeline

CompoundDiscovery YearInnovative Structural FeaturePrimary Therapeutic Advantage
Chloroquine1934Diethylamino-pentyl side chainBroad-spectrum activity against erythrocytic stages
Amodiaquine1940sMannich base side chainEnhanced activity in some chloroquine-resistant strains
Piperaquine1960sBisquinoline structureImproved safety profile and prolonged elimination half-life

Transition from Chloroquine Analogues to Hybrid Pharmacophore Design

The emergence of widespread chloroquine resistance in Plasmodium falciparum during the 1950s-1980s necessitated innovative strategies beyond simple side-chain modifications of the 4-aminoquinoline core [6] [9]. This therapeutic challenge catalyzed a paradigm shift toward rational hybrid pharmacophore design, wherein the 4-aminoquinoline scaffold is covalently linked to diverse bioactive moieties to overcome resistance mechanisms and expand therapeutic applications [4] [8].

The hybrid design strategy leverages synergistic effects between pharmacological components, creating single chemical entities that simultaneously modulate multiple biological targets. This approach circumvents challenges associated with combination therapies, such as drug-drug interactions, differential pharmacokinetics, and formulation incompatibilities [4]. Modern synthetic techniques enable precise conjugation of 4-aminoquinoline with heterocyclic systems including quinoline, pyridine, pyrimidine, triazine, piperazine, indole, oxadiazole, and benzothiazole derivatives, generating novel hybrid molecules with enhanced therapeutic potential [4].

Notable examples include 4-piperazinylquinoline-isatin hybrids that demonstrate dual mechanisms: lysosomotropic effects from the 4-aminoquinoline component (disrupting autophagosome degradation) combined with kinase inhibition from the isatin moiety [4] [8]. These hybrids exhibit potent anti-breast cancer activity through selective cytotoxicity toward malignant cells while sparing normal cells, as evidenced by in vitro studies using breast cancer cell lines [4]. Similarly, 4-carboxy-2-phenylquinoline derivatives were strategically deconstructed to create flexible 4-benzyloxy-benzylamino chemotypes with improved binding complementarity to the U-shaped ligand pocket of peroxisome proliferator-activated receptor alpha (PPARα) [8]. Compound A91 from this series demonstrated in vivo efficacy in attenuating retinal vascular leakage in streptozotocin-induced diabetic rats, establishing proof-of-concept for repurposing 4-aminoquinoline hybrids in oculovascular diseases [8].

Table 2: Hybrid Pharmacophore Design Strategies in Modern 4-Aminoquinoline Therapeutics

Hybrid ClassConjugated PharmacophoreBiological TargetsTherapeutic Applications
4-Piperazinylquinoline-isatinIsatin ring systemLysosomal function & kinase signalingBreast cancer
4-Benzyloxy-benzylaminoBenzyloxy-benzyl groupPPARα nuclear receptorDiabetic retinopathy, macular degeneration
4-Aminoquinoline-triazineTriazine derivativesDihydrofolate reductaseAntileishmanial, antibacterial
4-Aminoquinoline-ferroceneOrganometallic ferroceneRedox cycling & heme bindingChloroquine-resistant malaria

Paradigm Shifts in Targeting Drug-Resistant Pathogens

The evolution of drug resistance in parasitic pathogens, particularly chloroquine-resistant Plasmodium falciparum (CRPF) and antimony-resistant Leishmania donovani, has driven fundamental changes in 4-aminoquinoline drug development strategies [1] [7]. Resistance mechanisms involve reduced drug accumulation within parasitic vacuoles, primarily mediated by mutations in transport proteins (e.g., P. falciparum chloroquine resistance transporter, PfCRT) that enhance efflux or limit uptake of 4-aminoquinolines [7] [9]. To counter resistance, contemporary research focuses on three innovative approaches: designing resistance-refractory analogs, developing hybrid molecules with multiple mechanisms of action, and employing chemosensitizing agents that restore susceptibility [1] [7] [9].

Novel 4-aminoquinoline derivatives like PP-9 and PP-10 demonstrate remarkable efficacy against drug-resistant strains through multifaceted mechanisms. In sodium antimony gluconate-resistant Leishmania donovani, these compounds induce apoptotic cell death via mitochondrial membrane potential disruption, reactive oxygen species generation (evidenced by decreased glutathione and increased lipid peroxidation), cytosolic protease activation, and DNA fragmentation [1]. Simultaneously, they moderately inhibit dihydrofolate reductase, an essential enzyme in folate metabolism [1]. When administered orally in BALB/c mice infected with resistant Leishmania, PP-9 and PP-10 achieved >95% protection rates, demonstrating significant oral bioavailability and overcoming limitations of parenteral therapies [1].

For chloroquine-resistant malaria, chemosensitization strategies employ tricyclic compounds that restore chloroquine accumulation in resistant parasites. Although the precise mechanism remains incompletely characterized, these agents likely interfere with efflux transporters or modulate vacuolar pH gradients [7] [9]. Additionally, second-generation 4-aminoquinolines with modified side chains exhibit enhanced activity against resistant strains. Compound 18 (IC~50~ = 5.6 nM against W2 CRPF strain) and Compound 4 (IC~50~ = 17.3 nM) maintain potency against resistant parasites through optimized physicochemical properties that circumvent resistance mechanisms while retaining favorable pharmacokinetic profiles comparable to chloroquine [3] [9].

Table 3: Resistance Mechanisms and Counterstrategies in 4-Aminoquinoline Therapeutics

Resistance MechanismPathogenCounterstrategyExemplary Compounds
Enhanced drug efflux (PfCRT mutations)P. falciparumSide-chain modified 4-aminoquinolinesCompound 18, Compound 4
Altered vacuolar pH regulationP. falciparumTricyclic chemosensitizersDesipramine, imipramine
Metabolic bypass of heme toxicityL. donovaniROS-inducing derivativesPP-9, PP-10
Altered drug activationL. donovaniHybrid molecules with dual mechanisms4-Aminoquinoline-triazine conjugates

Properties

Product Name

4-(Aminophenoxy)quinoline

IUPAC Name

2-quinolin-4-yloxyaniline

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C15H12N2O/c16-12-6-2-4-8-15(12)18-14-9-10-17-13-7-3-1-5-11(13)14/h1-10H,16H2

InChI Key

PCSIZCXZPLZZCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=CC=C3N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.